molecular formula C8H8NO6P-2 B1194418 Pyridoxal 5'-phosphate(2-)

Pyridoxal 5'-phosphate(2-)

Número de catálogo: B1194418
Peso molecular: 245.13 g/mol
Clave InChI: NGVDGCNFYWLIFO-UHFFFAOYSA-L
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Descripción

Pyridoxal 5'-phosphate(2-) is the dianion resulting from the removal of two protons from the phosphate group of Pyridoxal 5'-phosphate (PLP), the metabolically active form of vitamin B6 . PLP is an essential cofactor for a vast array of enzymatic reactions, accounting for approximately 4% of all classified enzyme activities . Its research value is profound, particularly in the study of amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism . The versatility of PLP arises from its ability to act as an electrophilic catalyst, stabilizing carbanionic intermediates during catalysis . It serves as a coenzyme in crucial reactions such as decarboxylation, deamination, transamination, and racemization . Researchers utilize Pyridoxal 5'-phosphate(2-) to study enzymes critical for the biosynthesis of key neurotransmitters, including the conversion of glutamate to γ-aminobutyric acid (GABA) by glutamic acid decarboxylase and the synthesis of serotonin and dopamine . Furthermore, its role is indispensable in mitochondrial metabolism, with about a third of all PLP-dependent enzymes localized there, impacting pathways like heme biosynthesis and glycine production . Investigations into PLP-dependent enzymes also provide critical insights into inborn errors of metabolism, such as certain forms of neonatal epileptic encephalopathy that are responsive to PLP rather than pyridoxine . The study of this cofactor is fundamental to advancing knowledge in cellular metabolism, neurological function, and metabolic disease pathology.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO6P/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h2-3,11H,4H2,1H3,(H2,12,13,14)/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVDGCNFYWLIFO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NO6P-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Milestones in Pyridoxal 5 Phosphate 2 Research

The journey to understanding Pyridoxal (B1214274) 5'-phosphate(2-) began with the discovery of vitamin B6. In 1934, Hungarian physician Paul György identified a substance capable of curing a skin disease in rats, which he named vitamin B6. libretexts.org This was followed by the isolation of vitamin B6 from rice bran by Samuel Lepkovsky in 1938. libretexts.org The subsequent year, the structure of pyridoxine (B80251) was determined. libretexts.org A significant leap forward came in 1945 when Esmond Snell demonstrated the existence of two other forms of vitamin B6: pyridoxal and pyridoxamine (B1203002). libretexts.orgnih.gov Further research established that the vitamin's activity stemmed from the body's ability to convert these forms into the enzymatically active coenzyme, Pyridoxal 5'-phosphate. nih.gov

Table 1: Key Historical Discoveries in PLP Research

YearDiscoveryResearcher(s)Significance
1934Discovery of a substance that cured dermatitis in rats, named vitamin B6. libretexts.orgPaul GyörgyLaid the foundation for vitamin B6 research. libretexts.org
1938Isolation of vitamin B6 from rice bran. libretexts.orgSamuel LepkovskyEnabled the chemical characterization of the vitamin. libretexts.org
1939Determination of the structure of pyridoxine. libretexts.orgHarris and FolkersProvided the chemical blueprint of a key vitamin B6 form. libretexts.org
1945Identification of pyridoxal and pyridoxamine as other forms of vitamin B6. libretexts.orgEsmond SnellExpanded the understanding of the different vitamers of B6. libretexts.org

Ubiquity and Broad Spectrum of Pyridoxal 5 Phosphate 2 Dependent Enzymes in Biological Systems

PLP-dependent enzymes are ubiquitous in nature, found in all living organisms from bacteria to humans, highlighting their fundamental role in cellular processes. embopress.orgfrontiersin.org It is estimated that they catalyze approximately 4% of all classified enzymatic activities, with over 140 distinct activities cataloged by the Enzyme Commission. newworldencyclopedia.orgmdpi.com In many prokaryotes, nearly 1.5% of all genes encode for these enzymes. embopress.org

The versatility of PLP allows it to participate in a wide range of metabolic pathways. nih.gov These enzymes are crucial for:

Amino Acid Metabolism: This is the most prominent role of PLP, encompassing transamination, decarboxylation, racemization, and various elimination and replacement reactions involving amino acids. wikipedia.orgembopress.org

Neurotransmitter Synthesis: PLP is a necessary cofactor for the synthesis of key neurotransmitters such as serotonin, dopamine (B1211576), epinephrine (B1671497), norepinephrine (B1679862), and gamma-aminobutyric acid (GABA). libretexts.org

Heme Synthesis: The first and rate-limiting step in heme biosynthesis is catalyzed by the PLP-dependent enzyme 5-aminolevulinic acid synthase (ALAS). frontiersin.org

Gluconeogenesis: PLP is involved in transamination reactions that provide amino acid substrates for glucose production and is a required coenzyme for glycogen (B147801) phosphorylase, which breaks down glycogen. newworldencyclopedia.org

Lipid Metabolism: The biosynthesis of sphingolipids, essential components of cell membranes, relies on PLP-dependent enzymes. libretexts.orgnewworldencyclopedia.org

Structural Biology of Pyridoxal 5 Phosphate 2 Enzyme Complexes

Pyridoxal (B1214274) 5'-phosphate(2-) Binding Sites and Cofactor-Protein Interactions

The retention of PLP within the active site of its dependent enzymes is a highly specific process, orchestrated by a combination of covalent and non-covalent interactions. These interactions not only secure the cofactor but also modulate its reactivity to facilitate a wide range of biochemical transformations.

Covalent Linkages: Internal Aldimine Formation with Lysine (B10760008) Residues

The hallmark of most PLP-dependent enzymes is the covalent attachment of the cofactor to a conserved lysine residue within the active site. frontiersin.orgebi.ac.uk The aldehyde group of PLP reacts with the ε-amino group of this lysine to form a Schiff base, also known as an internal aldimine. libretexts.orgplos.org This linkage is crucial for the catalytic cycle, as it holds the cofactor in a reactive conformation and provides a starting point for the subsequent transaldimination reaction with the amino acid substrate. libretexts.orgwikipedia.org

The formation of the internal aldimine is a three-step process:

Nucleophilic attack: The lysine's ε-amino group attacks the aldehyde carbon of PLP. acs.org

Carbinolamine formation: A tetrahedral intermediate, a carbinolamine, is formed. plos.orgacs.org

Dehydration: A water molecule is eliminated to form the stable internal aldimine. acs.org

This covalent bond is not permanent; it is readily reversible, allowing the incoming substrate to displace the lysine and form a new Schiff base, termed the external aldimine, which is central to all PLP-catalyzed reactions. frontiersin.orglibretexts.org While the vast majority of PLP-dependent enzymes utilize a lysine for this covalent linkage, some exceptions exist where a histidine residue is found in the active site, but it cannot form an internal aldimine. wikipedia.org

Enzyme Organism PDB ID Lysine Residue Significance of Internal Aldimine
Aspartate AminotransferaseEscherichia coli8AATLys258Essential for transamination reactions. osti.gov
Alanine (B10760859) RacemaseGeobacillus stearothermophilus1SFTLys39Key to the racemization of alanine. nih.gov
Ornithine DecarboxylaseHomo sapiens-Lys69Crucial for the decarboxylation of ornithine. acs.org
Tryptophan Synthase (β-subunit)Salmonella typhimurium1BKSLys87Involved in the final step of tryptophan biosynthesis. nih.gov
Human Serum AlbuminHomo sapiens-Lys190Primary binding site for PLP in plasma. nih.gov

Non-Covalent Interactions: Hydrogen Bonding and Electrostatic Networks

In addition to the covalent linkage, a network of non-covalent interactions precisely orients PLP within the active site, contributing to its stability and catalytic efficiency. These interactions involve hydrogen bonds and electrostatic forces between the cofactor and surrounding amino acid residues.

The pyridine (B92270) ring of PLP is often stabilized by base stacking with an aromatic residue, typically tyrosine, which can also participate in acid-base catalysis. wikipedia.org The hydroxyl group on the pyridine ring and the phosphate (B84403) group are also key sites for hydrogen bonding with the protein backbone and side chains. biorxiv.org For instance, in Haliscomenobacter hydrossis non-canonical D-amino acid transaminase, arginine residues R28* and R90 form a network of non-covalent interactions that strengthen the hydrogen bond between a tyrosine residue (Y147) and PLP, thereby maintaining the cofactor's reactivity. nih.gov

The Role of the Phosphate Group in Pyridoxal 5'-phosphate(2-) Binding and Catalysis

The phosphate group of PLP serves a dual purpose: it acts as a critical anchor for binding and also participates directly in catalysis. libretexts.orgwikipedia.org This phosphate moiety is typically nestled in a dedicated phosphate-binding pocket within the active site, forming strong electrostatic interactions and hydrogen bonds with surrounding residues. wikipedia.org

In most PLP-dependent enzymes, the phosphate group's primary role is to firmly bind the cofactor. However, in the glycogen (B147801) phosphorylase family (Fold Type V), the phosphate group takes on a more direct catalytic role, participating in proton transfer during the reaction. frontiersin.orgnih.govnih.gov In some enzymes, like kynureninase, the phosphate group has been suggested to function as an acid/base catalyst, aiding in the formation of the external aldimine and accelerating intermediate steps. nih.gov Furthermore, quantum mechanical/molecular mechanical (QM/MM) calculations on methionine-γ-lyase have revealed that the phosphate group can assist in proton transfer and temporarily store excess protons generated during the catalytic cycle. nih.govacs.org Studies comparing the activity of enzymes with PLP and pyridoxal (which lacks the phosphate group) have demonstrated a significant drop in enzyme activity without the phosphate group, highlighting its importance. frontiersin.orgnih.gov

Conformational Dynamics and Allosteric Regulation in Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

The catalytic prowess of PLP-dependent enzymes is not solely dependent on a static active site structure. Instead, these enzymes are dynamic entities that undergo significant conformational changes throughout the catalytic cycle, often regulated by allosteric effectors.

Induced Fit Mechanisms and Substrate Binding

Many PLP-dependent enzymes exhibit an "induced fit" mechanism upon substrate binding. nih.govnih.gov In the absence of a substrate, the active site may be in an "open" conformation. osti.gov The binding of the substrate triggers a conformational change, often involving the movement of a domain to cover the active site, creating a "closed" conformation. osti.govnih.gov This sequestration of the active site from the solvent is crucial for preventing unwanted side reactions and for properly orienting the substrate for catalysis.

For example, in aspartate aminotransferases, the binding of the substrate induces a domain movement that closes the active site. nih.gov Similarly, in 5-aminolevulinate synthase, an induced fit mechanism is enhanced by specific residues like Serine 254.

Enzyme Family Example Enzyme Allosteric Effector(s) Regulatory Outcome
Fold Type IIThreonine DeaminaseIsoleucine, ValineInhibition by isoleucine, activation by valine. nih.gov
Fold Type IICystathionine (B15957) β-synthaseS-adenosyl-L-methionine (AdoMet)Activation. nih.gov
Fold Type IITryptophan SynthaseIndole-propionic acidFeedback inhibition. mdpi.com

Structural Changes During the Catalytic Cycle

The catalytic cycle of a PLP-dependent enzyme is a dynamic process involving a series of structural transformations of both the enzyme and the cofactor-substrate complex. bmbreports.orgnih.gov The initial transaldimination step, where the substrate displaces the active site lysine to form the external aldimine, initiates these changes. bmbreports.org

Following the formation of the external aldimine, the reaction proceeds through a quinonoid intermediate, which is stabilized by the electron-sink capacity of the PLP's pyridine ring. frontiersin.orgnih.gov This intermediate is a pivotal point from which various reaction pathways, such as transamination, decarboxylation, and racemization, can diverge. wikipedia.orgnih.gov Throughout these steps, the PLP cofactor itself can undergo conformational changes. For instance, in L-serine dehydratase, the dihedral angle between the pyridine ring and the Schiff-base linkage of PLP has been observed to vary significantly during the catalytic reaction. nih.gov These movements are essential for processes like the nucleophilic attack of the substrate on PLP and directing the formation of the carbanion intermediate. nih.gov The catalytic cycle concludes with the release of the product and the reformation of the internal aldimine with the active site lysine, returning the enzyme to its resting state. bmbreports.org

Allosteric Sites and Their Influence on Pyridoxal 5'-phosphate(2-) Enzyme Activity

Allosteric regulation is a critical mechanism for controlling the catalytic output of Pyridoxal 5'-phosphate (PLP)-dependent enzymes in response to cellular needs. This regulation occurs at sites distinct from the active site, known as allosteric sites. The binding of effector molecules to these sites induces conformational changes that modulate the enzyme's activity.

A notable example of allosteric regulation is observed in Escherichia coli pyridoxine (B80251) 5'-phosphate oxidase (PNPOx), an enzyme responsible for the final step in the de novo biosynthesis of PLP. nih.govnih.gov In E. coli PNPOx, the product PLP itself acts as an allosteric inhibitor, creating a feedback inhibition loop. nih.govnih.gov This allosteric PLP-binding site is located at the interface between the enzyme's subunits and is characterized by a cluster of arginine residues (Arg23, Arg24, and Arg215) that form an "arginine cage" to effectively bind the PLP molecule. nih.gov Binding of PLP to this site induces a structural asymmetry in the enzyme, leading to an inhibition mechanism where the enzyme-substrate-PLP ternary complex becomes catalytically inactive. nih.govresearchgate.net This regulation is crucial for maintaining PLP homeostasis, as high concentrations of free PLP can be toxic. nih.gov

Another well-studied example is tryptophan synthase (TS), a bienzyme complex that catalyzes the final two steps in L-tryptophan biosynthesis. frontiersin.orgnih.gov The allosteric regulation of TS is intricate, involving communication between its α and β subunits. frontiersin.org The binding of ligands to the α-subunit active site triggers conformational changes that are transmitted to the β-subunit, which contains the PLP cofactor. nih.govacs.org These allosteric signals switch the enzyme between open (low activity) and closed (high activity) states, synchronizing the catalytic activities of the two subunits and preventing the escape of the intermediate, indole (B1671886). frontiersin.orgnih.gov The different covalent intermediates formed during the reaction at the β-site also act as allosteric triggers. frontiersin.org Monovalent cations can also function as allosteric activators of the TS β subunit, enhancing its catalytic efficiency. mdpi.com

Glutamate (B1630785) decarboxylase (GadB), an enzyme crucial for acid resistance in bacteria like E. coli, also exhibits allosteric regulation. embopress.org Chloride ions, which are abundant in the gastric environment, act as allosteric activators, significantly increasing the enzyme's activity at acidic pH. embopress.org The N-terminal region of the enzyme is critical for this chloride-dependent activation. embopress.org

Table 1: Examples of Allosteric Regulation in Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

EnzymeOrganismAllosteric Effector(s)Location of Allosteric SiteEffect on ActivityReference
Pyridoxine 5'-phosphate Oxidase (PNPOx)Escherichia coliPyridoxal 5'-phosphate (PLP)Subunit interface, within an "arginine cage" (Arg23, Arg24, Arg215)Inhibition (feedback) nih.gov
Tryptophan Synthase (TS)Salmonella typhimuriumα-site ligands (e.g., indole 3-propanol phosphate), β-site reaction intermediates, monovalent cationsα-subunit active site, β-subunitActivation and synchronization of α and β subunit activities frontiersin.orgnih.govacs.orgmdpi.com
Glutamate Decarboxylase (GadB)Escherichia coliChloride ionsInvolving the N-terminal 14 residuesActivation at acidic pH embopress.org

Rational Design and Engineering of Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

The extensive mechanistic and structural knowledge of PLP-dependent enzymes has paved the way for their rational design and engineering. nih.gov Techniques such as directed evolution and site-directed mutagenesis are powerful tools for modifying these enzymes to create novel catalysts with altered specificity and enhanced efficiency for various biotechnological applications. nih.govrsc.org

Directed Evolution for Altered Specificity and Efficiency

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This typically involves iterative rounds of gene mutagenesis, expression, and high-throughput screening or selection for variants with improved function. rsc.org

This approach has been successfully applied to alter the substrate specificity of PLP-dependent enzymes. For instance, directed evolution was used to modify the substrate specificity of dialkylglycine decarboxylase (DGD) from favoring 2-aminoisobutyrate to acting on 1-aminocyclohexane-1-carboxylate. nih.gov After several rounds of evolution, the best mutant enzymes exhibited a roughly five-fold increase in catalytic efficiency (kcat/KM) for the new substrate. nih.gov Interestingly, many of the beneficial mutations were located on the enzyme's surface, distant from the active site, suggesting they influence the enzyme's conformational dynamics to better accommodate the larger substrate. nih.gov

In another study, the substrate specificity of E. coli aspartate aminotransferase was dramatically altered through directed evolution. pnas.org After five rounds of DNA shuffling and selection, a mutant with 13 amino acid substitutions showed a 100,000-fold increase in catalytic efficiency for β-branched amino and 2-oxo acids, while its activity towards the native substrates decreased. pnas.org This demonstrates the power of directed evolution to navigate complex fitness landscapes and achieve significant changes in enzyme function.

More recently, directed evolution has been employed to engineer stereochemically complementary PLP radical enzymes for the synthesis of both L- and D-amino acids with high enantiocontrol. acs.org Through high-throughput photobiocatalysis, enzyme variants were developed that showed enhanced stereocontrol and activity across a broad pH range. acs.org

Table 2: Examples of Directed Evolution of Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

EnzymeOriginal SubstrateNew/Target SubstrateKey Outcome(s)Number of Mutations in Best VariantReference
Dialkylglycine Decarboxylase (DGD)2-aminoisobutyrate1-aminocyclohexane-1-carboxylate~5-fold increase in catalytic efficiency (kcat/KM) for the new substrate.5 nih.gov
Aspartate AminotransferaseAspartate, 2-oxoglutarateβ-branched amino and 2-oxo acids (e.g., 2-oxovaline)105-fold increase in catalytic efficiency for the new substrate.13 pnas.org
PLP Radical Enzyme (engineered Tryptophan Synthase)N/A (dehydroxylative C-C coupling)Various organoboron substratesEnhanced enantiocontrol (e.g., from 93:7 e.r. to improved ratios) and activity for synthesis of L- and D-amino acids.Multiple variants generated acs.org

Site-Directed Mutagenesis to Elucidate Structure-Function Relationships

In rat aromatic L-amino acid decarboxylase, mutagenesis of conserved residues highlighted their functional importance. nih.gov For example, mutating Asp271 to either alanine or asparagine resulted in a complete loss of enzyme activity, while an aspartate-to-glutamate substitution retained only 2% of the wild-type activity, demonstrating the critical role of this residue's specific chemical properties. nih.gov Similarly, substituting Thr246 with alanine reduced activity to 5%, indicating its importance in the catalytic mechanism. nih.gov

Studies on aspartate aminotransferase (AspAT) from Corynebacterium glutamicum used site-directed mutagenesis to confirm the roles of residues involved in binding the PLP cofactor and the substrate. plos.orgnih.gov The results helped to establish that this particular AspAT has unique binding sites compared to other AspATs, leading to its classification into a new subgroup. plos.orgnih.gov

In the study of D-Serine deaminase from Salmonella typhimurium, site-directed mutagenesis of Thr166 and Asp236 led to a loss of enzyme activity. nih.gov The crystal structure of a mutant in complex with PLP, combined with the mutagenesis data, suggested that Thr166 likely acts as the catalytic base, while Asp236 is crucial for cofactor binding. nih.gov

Site-directed mutagenesis has also been used to enhance the properties of transaminases for industrial applications. In one study, a single amino acid substitution (V124N) in a transaminase from Chromobacterium violaceum resulted in a nearly 3-fold increase in its affinity for PLP, which is related to improved performance and stability. frontiersin.org

Table 3: Examples of Site-Directed Mutagenesis Studies on Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

EnzymeOrganismMutation(s)Observed EffectInferred Role of ResidueReference
Aromatic L-amino acid DecarboxylaseRatD271A/N/EComplete loss of activity (A/N), 2% activity (E).Essential for catalysis. nih.gov
D-Serine DeaminaseSalmonella typhimuriumT166A, D236LLoss of enzyme activity.T166: catalytic base; D236: crucial for cofactor binding. nih.gov
Aspartate Aminotransferase (CgAspAT)Corynebacterium glutamicumMutations in S103, S104, S256, S258, K259Confirmed their involvement in cofactor and substrate binding.Stabilization of PLP cofactor and substrate interaction. plos.orgnih.gov
ω-Transaminase (CvTA)Chromobacterium violaceumV124N~3-fold lower Kd (higher affinity) for PLP.Reinforces the interaction network that anchors PLP. frontiersin.org

Advanced Research Methodologies for Pyridoxal 5 Phosphate 2 Studies

Spectroscopic Techniques for Investigating Pyridoxal (B1214274) 5'-phosphate(2-) and Its Complexes

Spectroscopic methods are invaluable for studying the transient and stable species formed during PLP-dependent catalysis. Each technique offers a unique window into different aspects of the cofactor's function.

UV-Visible spectroscopy is a fundamental tool for monitoring the formation of the aldimine linkage between PLP and an amino acid substrate, as well as tracking the appearance and disappearance of catalytic intermediates. The characteristic absorption bands of different PLP species allow for real-time observation of the reaction progress.

The formation of the internal aldimine, where PLP is covalently bound to a lysine (B10760008) residue in the enzyme's active site, typically exhibits an absorption maximum around 430 nm, which is attributed to the protonated Schiff base complex. researchgate.net A smaller band near 340 nm may represent an unsubstituted aldimine. researchgate.net Upon addition of a substrate, the internal aldimine is converted to an external aldimine, leading to changes in the absorption spectrum. For instance, the formation of the aspartate external aldimine in aspartate aminotransferase results in a strong absorbance between 410 nm and 430 nm. nih.gov

Furthermore, distinct intermediates in the catalytic cycle, such as the quinonoid intermediate, have their own unique spectral signatures. nih.govfrontiersin.org The quinonoid intermediate, a stabilized carbanion, is a key species in many PLP-dependent reactions. frontiersin.orgkobv.de Time-resolved UV-Vis spectroscopy can monitor the kinetics of the formation and decay of these intermediates, providing insights into the reaction mechanism. nih.gov For example, under irradiation, free PLP in solution shows a decrease in its 388 nm band with a concurrent increase at 320 nm, indicating its conversion to pyridoxic acid. nih.gov

Table 1: Characteristic UV-Visible Absorption Maxima of PLP Species

PLP SpeciesTypical Absorption Maximum (nm)
Protonated Internal Aldimine~430
Unsubstituted Aldimine~340
External Aldimine (e.g., with Aspartate)410-430
Free PLP (in solution)~388
Pyridoxic acid (photoproduct)~320

Fluorescence spectroscopy is a sensitive technique used to investigate conformational changes in PLP-dependent enzymes upon substrate or inhibitor binding. The intrinsic fluorescence of PLP and tryptophan residues within the protein can be monitored to report on changes in the local environment.

The binding of ligands to the enzyme can induce conformational changes that alter the fluorescence properties of the PLP cofactor. For example, in O-acetylserine sulfhydrylase-A, the binding of products like acetate (B1210297) or cysteine leads to an enhancement of PLP fluorescence at 498 nm. nih.gov This change can be attributed to a conformational shift that alters the environment of the PLP Schiff base, potentially increasing the lifetime of its excited state. nih.gov

Fluorescence can also be used to study the binding affinity of PLP and its analogs to apoenzymes. The association of 4-pyridoxic acid 5'-phosphate, a fluorescent analog, with proteins can be monitored by changes in its fluorescence emission. nih.gov Furthermore, fluorescence polarization measurements can be employed to study the formation of complexes between PLP-dependent enzymes. For instance, the binding of aspartate aminotransferase to cystathionase results in an increase in fluorescence polarization, indicating the formation of a larger molecular complex. researchgate.net

Table 2: Examples of Fluorescence Spectroscopy in PLP Enzyme Studies

EnzymeObservationInterpretation
O-acetylserine sulfhydrylase-AEnhancement of PLP fluorescence at 498 nm upon product binding. nih.govConformational change in the active site affecting the PLP environment. nih.gov
Aspartate aminotransferaseIncrease in fluorescence polarization upon binding to cystathionase. researchgate.netFormation of an enzyme-enzyme complex. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level information about the structure, dynamics, and chemical environment of PLP within the enzyme active site. By using isotopically labeled PLP (e.g., with ¹³C and ¹⁵N), specific atoms in the cofactor can be observed.

³¹P NMR is particularly useful for probing the microenvironment of the phosphate (B84403) group of enzyme-bound PLP. nih.gov The chemical shift of the ³¹P signal can provide information on the protonation state of the phosphate group, its exposure to solvent, and the tightness of its binding within the active site. nih.gov Changes in the ³¹P chemical shift during the reaction can reveal dynamic changes in the enzyme as it proceeds through its catalytic cycle. nih.gov

¹³C and ¹⁵N NMR studies on PLP and its aldimine forms in solution have helped to characterize their different protonation and tautomeric states as a function of pH. acs.org These studies provide a basis for understanding the behavior of PLP in the more complex environment of an enzyme active site. In the context of an enzyme, solid-state NMR, in combination with X-ray crystallography, can provide a detailed, three-dimensional picture of the active site, including the protonation states of key residues and the cofactor. nih.govresearchgate.net NMR can also be used to study the dynamics of the enzyme, revealing how conformational changes are linked to catalytic activity. nih.gov

Table 3: NMR Nuclei Used to Probe PLP and Its Environment

NucleusInformation Gained
³¹PProtonation state, solvent exposure, and binding tightness of the phosphate group. nih.gov
¹³CStructure and protonation states of the PLP carbon skeleton. acs.orgresearchgate.net
¹⁵NProtonation state of the pyridine (B92270) nitrogen and Schiff base nitrogen. acs.org
¹HExchangeable protons in the active site, including those on the coenzyme. nih.gov

Raman spectroscopy is a powerful technique for obtaining a "vibrational fingerprint" of PLP within the enzyme's active site. This method provides information about the bonding and structure of the cofactor and how it changes during catalysis. By analyzing the vibrational modes of the PLP molecule, researchers can deduce details about its conformation and interactions with the surrounding protein environment.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radical intermediates. biointerfaceresearch.com In some PLP-dependent enzyme mechanisms, radical intermediates are formed. nih.gov EPR spectroscopy is essential for studying these transient species, providing information about their electronic structure and their proximity to other atoms.

Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, can be used to measure distances between the unpaired electron of a radical intermediate and nearby magnetic nuclei. nih.gov For instance, in the reaction catalyzed by lysine 2,3-aminomutase, ESEEM was used to determine the distance between a substrate radical intermediate and a deuterium (B1214612) label on the PLP cofactor, providing evidence for the direct involvement of PLP in the radical rearrangement reaction. nih.gov The analysis indicated a distance of less than 3.5 Å between the deuterium at the C4' position of PLP and the radical center on the substrate. nih.gov

Table 4: Application of EPR in a PLP-Dependent Enzyme

EnzymeTechniqueFindingSignificance
Lysine 2,3-aminomutaseESEEM SpectroscopyDistance of < 3.5 Å between the substrate radical and the C4' of PLP. nih.govProvided evidence for the participation of PLP in a radical rearrangement reaction. nih.gov

Structural Determination Methods for Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

Determining the three-dimensional structure of PLP-dependent enzymes is fundamental to understanding their catalytic mechanisms. X-ray crystallography and cryo-electron microscopy are the primary methods used for this purpose.

X-ray crystallography has been instrumental in revealing the atomic details of PLP-dependent enzymes and their active sites. nih.gov This technique has provided a vast number of high-resolution structures of these enzymes in various states, including the apo-form (without the cofactor), the holo-form (with the cofactor bound), and in complex with substrates, inhibitors, or intermediates. nih.gov These structures have been crucial for understanding how the protein environment orients the PLP cofactor and the substrate to achieve reaction specificity. frontiersin.org The first structure of a PLP-dependent enzyme, glycogen (B147801) phosphorylase, was determined using X-ray crystallography. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large protein complexes and membrane proteins, including some that are challenging to crystallize. purdue.edu For PLP-dependent enzymes, cryo-EM can provide structural information for large, multi-subunit assemblies. For example, cryo-EM has been used to determine the structures of P2X receptors in complex with PLP derivatives, revealing their binding sites. researchgate.net

These structural methods, often used in conjunction with the spectroscopic techniques described above, provide a comprehensive picture of how PLP-dependent enzymes function at a molecular level.

Mass Spectrometry-Based Approaches for Pyridoxal 5'-phosphate(2-) Research

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for identifying proteins and characterizing their post-translational modifications, including the covalent attachment of PLP. ucsf.eduresearchgate.net

Identifying the specific lysine residue to which PLP is attached is crucial for understanding enzyme function. Mass spectrometry-based methods have been developed to pinpoint these modification sites with high accuracy. One strategy involves using multistage activation (MSA)-assisted collision-induced dissociation (CID) to generate more site-determining information from PLP-modified peptides. nih.gov To enhance the detection of these modified peptides, techniques like immobilized metal ion affinity chromatography (IMAC) with Ti⁴⁺ can be used for enrichment. nih.gov

Furthermore, treatment with alkaline phosphatase can remove the phosphoryl group, which helps to confirm the PLP modification site. nih.gov Using this approach, the PLP modification at lysine 270 in E. coli tryptophanase has been successfully identified. nih.gov

Table 2: Mass Spectrometry Techniques for PLP Modification Analysis

Technique Purpose Example Application
Multistage Activation (MSA)-assisted Collision-Induced Dissociation (CID) Enhanced identification and localization of PLP modifications. nih.gov Analysis of PLP-modified proteins in Escherichia coli. nih.gov
Immobilized Metal Ion Affinity Chromatography (IMAC) with Ti⁴⁺ Enrichment of PLP-modified peptides. nih.gov Tryptophanase analysis in E. coli. nih.gov
Alkaline Phosphatase (ALP) Treatment Confirmation of phosphorylation by removing the phosphoryl group. nih.gov Confirmation of the PLP modification site in tryptophanase. nih.gov

This table is interactive and provides a summary of techniques used in mass spectrometry for PLP research.

Quantitative proteomics allows for the large-scale measurement of protein abundance and has become a powerful tool for studying the "PLP-ome" – the complete set of PLP-dependent enzymes in an organism. A chemical proteomic strategy has been developed using functionalized cofactor mimics. nih.govtum.de In this approach, pyridoxal analogues are synthesized that can be taken up by cells and phosphorylated by pyridoxal kinase to become functional cofactor surrogates. nih.govtum.de

These probes form a covalent bond with PLP-dependent enzymes, which can be made irreversible. nih.gov By attaching a reporter tag, these enzymes can be enriched and identified using quantitative, label-free mass spectrometry. nih.gov This method has been used to identify a significant portion of the PLP-dependent enzyme proteome in Staphylococcus aureus (73%) and to annotate previously uncharacterized proteins as new PLP-dependent enzymes. nih.govspringernature.com

Isotope Labeling and Kinetic Isotope Effect (KIE) Studies in Pyridoxal 5'-phosphate(2-) Catalysis

Isotope labeling studies are used to trace the path of atoms through a biochemical reaction. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. KIEs are a powerful tool for elucidating enzymatic reaction mechanisms and transition state structures. nih.govyoutube.com

In the context of PLP catalysis, KIEs have been used to investigate the decarboxylation of L-dopa catalyzed by L-dopa decarboxylase. nih.gov Theoretical studies have computed the primary ¹³C and secondary ²H KIEs for this reaction. nih.gov The computed KIEs on the carboxylate carbon are consistent with those observed in other PLP-dependent decarboxylation reactions, which are typically in the range of 1.01 to 1.06. nih.gov

Similarly, KIE studies on histidine decarboxylase from Morganella morganii have shown a ¹³C isotope effect of 1.0308. nih.gov The comparison of carbon isotope effects for deuterated and undeuterated substrates revealed a deuterium isotope effect of about 1.20 on the decarboxylation step. nih.gov This suggests that in the transition state, the carbon-carbon bond being broken is about two-thirds broken. nih.gov These studies provide detailed mechanistic insights that are not readily obtainable through other methods. nih.govnih.gov Isotope labeling experiments have also been crucial in confirming the biosynthetic origins of substrates in PLP-dependent reactions, such as the source of the propylamine (B44156) linker in natural product biosynthesis. acs.org

Table 3: Kinetic Isotope Effects in PLP-Dependent Decarboxylases

Enzyme Substrate Isotope Effect Value Mechanistic Implication
L-Dopa Decarboxylase L-Dopa ¹³C KIE (carboxylate) ~1.03 - 1.05 (computed) Consistent with other PLP-dependent decarboxylases. nih.gov
Histidine Decarboxylase L-Histidine ¹³C KIE 1.0308 ± 0.0006 Decarboxylation is partially rate-limiting. nih.gov
Histidine Decarboxylase L-[α-²H]histidine ¹³C KIE 1.0333 ± 0.0001 Provides information on the transition state structure. nih.gov
Histidine Decarboxylase L-Histidine vs L-[α-²H]histidine ²H KIE (on decarboxylation) ~1.20 C-C bond is approximately two-thirds broken in the transition state. nih.gov

This is an interactive table summarizing key findings from KIE studies on PLP-dependent enzymes.

Computational Chemistry and Molecular Modeling of Pyridoxal 5'-phosphate(2-) Systems

Computational chemistry and molecular modeling have become indispensable tools for investigating the intricate mechanisms and dynamics of Pyridoxal 5'-phosphate (PLP) systems at an atomic level. These methodologies provide insights that are often inaccessible through experimental techniques alone, offering a detailed picture of reaction pathways, conformational changes, and the energetic landscapes of PLP-dependent enzymes. By simulating the behavior of molecules and their interactions, researchers can unravel the fundamental principles governing the diverse catalytic functions of this essential cofactor.

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation

Quantum mechanical calculations are crucial for studying processes that involve the breaking and forming of chemical bonds, as they provide a detailed description of the electronic structure of the active site. In the context of PLP-dependent enzymes, QM methods are employed to elucidate complex reaction mechanisms, including transimination, decarboxylation, and transamination.

A key area of investigation is the tautomeric equilibrium of the PLP-substrate Schiff base, which is critical for catalytic activity. researchgate.netnih.gov The cofactor can exist in two main forms: the N-protonated zwitterionic ketoenamine and the O-protonated covalent enolimine. It is widely postulated that the ketoenamine form is the catalytically active species. nih.gov QM studies, often in combination with molecular mechanics (QM/MM), have been used to investigate the factors that control this equilibrium within the enzyme's active site. For instance, calculations on aspartate aminotransferase have shown that the ketoenamine tautomer is energetically more favorable than the enolimine form, both in the gas phase and within the enzyme's active site. nih.gov These studies highlight the role of intermolecular hydrogen bonding between active site residues, such as Tyr225, and the phenolic oxygen of PLP in shifting the equilibrium towards the active ketoenamine form. researchgate.netnih.gov

Table 1: Calculated Free Energy Barriers in PLP-Dependent Enzyme Reactions

EnzymeReaction StepMethodCalculated Free Energy Barrier (kcal/mol)Key Residue
Aspartate AminotransferaseIntramolecular Proton Transfer (Tautomerization)QM/MM Metadynamics~7.5 nih.govTyr225 nih.gov
Aspartate AminotransferaseProton abstraction from α-carbonQM/MM Metadynamics17.85 nih.govLys258 nih.gov
Aspartate AminotransferaseReprotonation at C4AQM/MM Metadynamics3.57 nih.govLys258 nih.gov

Molecular Dynamics (MD) Simulations for Protein-Pyridoxal 5'-phosphate(2-) Conformational Dynamics

Molecular dynamics simulations allow researchers to study the dynamic behavior of PLP-dependent enzymes over time, providing insights into protein flexibility, conformational changes, and the role of the protein environment in catalysis. These simulations model the enzyme, the cofactor, the substrate, and surrounding solvent molecules, revealing how these components interact and move.

MD simulations have been used to study the conformational dynamics of enzymes like methionine γ-lyase (MGL) and serine hydroxymethyltransferase (SHMT). nih.govrsu.ac.th In MGL, simulations have been crucial for developing and validating force field parameters for different protonation and tautomeric states of the PLP cofactor. nih.gov By comparing simulation results with crystal structures from the Protein Data Bank (PDB), researchers can determine the most likely state of the cofactor in the active site. For MGL, these studies confirmed that the deprotonated, -2 charge state of the phosphate group is predominant. nih.gov

Simulations also reveal how substrate binding influences the enzyme's structure and dynamics. In MGL, the binding of the substrate methionine organizes the active site for the reaction by reducing fluctuations and shifting the conformational populations of the Schiff base linkage. acs.org Similarly, MD studies on human cytosolic SHMT (hcSHMT) in complex with L-serine have shown that the system reaches equilibrium and remains stable, particularly at the active site. rsu.ac.th These simulations can identify key residues that have the strongest binding affinity with the substrate, such as R402 in hcSHMT, and map out the network of hydrogen bonds that stabilize the substrate in the active pocket. rsu.ac.th Such studies are essential for understanding how the enzyme positions the substrate for catalysis. Furthermore, MD simulations can reveal large-scale conformational changes that are essential for the catalytic cycle, such as the open and closed conformations observed in DOPA decarboxylase upon PLP binding. uniroma1.it

Table 2: Key Residue Interactions with L-Serine in hcSHMT from MD Simulations

ResidueInteraction TypeFinding
R402Binding AffinityStrongest binding affinity (-10.09 kcal/mol) rsu.ac.th
PLP-lysHydrogen BondingStrongest percentage of H-bond presence (87%) rsu.ac.th
S53Hydrogen BondingForms strong H-bond with L-serine rsu.ac.th
S203Hydrogen BondingForms strong H-bond with L-serine rsu.ac.th
K257Hydrogen BondingForms strong H-bond with L-serine rsu.ac.th

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods for Enzyme Reaction Simulation

Hybrid QM/MM methods offer a powerful approach to simulate enzymatic reactions by combining the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. wordpress.comrsc.org This allows for the study of bond-breaking and bond-forming processes within the full enzymatic context.

QM/MM simulations have been extensively applied to elucidate the catalytic mechanisms of various PLP-dependent enzymes. quantumzyme.com For instance, in the study of aminodeoxychorismate lyase (ADCL), QM/MM calculations revealed a complex catalytic cycle consisting of 11 elementary steps. nih.gov These calculations demonstrated the multifaceted role of the PLP cofactor, which not only forms the Schiff base but also actively participates in intramolecular proton transfers via its hydroxyl and phosphate groups. nih.govconsensus.app

In the case of aspartate aminotransferase, QM/MM simulations have been used to map the free energy landscape of the transamination reaction. quantumzyme.comnih.gov These studies have elucidated a stepwise mechanism involving a carbanionic intermediate. nih.gov The calculations showed that the first step, proton abstraction from the substrate by Lys258, is the rate-limiting step with a free energy barrier of approximately 17.85 kcal/mol. nih.gov The simulations also captured a crucial conformational change in the Lys258 residue after the first step, which repositions it to facilitate the subsequent reprotonation at a different site. nih.gov This highlights the ability of QM/MM methods to link chemical transformation with protein dynamics.

The accuracy of QM/MM methods allows for the detailed characterization of transition states and intermediates, providing a level of detail that is difficult to obtain experimentally. researchgate.net These computational approaches have become a cornerstone of modern enzymology, providing fundamental insights into the catalytic power and specificity of PLP-dependent enzymes. rsc.org

Evolutionary and Phylogenetic Perspectives of Pyridoxal 5 Phosphate 2 Dependent Enzymes

Evolutionary Origins of Pyridoxal (B1214274) 5'-phosphate(2-) as a Cofactor

Pyridoxal 5'-phosphate is considered a primordial cofactor, with its emergence dating back to the early stages of biological evolution. nih.govnih.gov It is hypothesized that before the advent of complex protein enzymes, PLP, possibly in conjunction with metal ions, could have acted as a catalyst in the prebiotic world. nih.gov The chemical reactivity of PLP, particularly its ability to form Schiff bases with amino acids and stabilize various reaction intermediates through its electron-withdrawing pyridine (B92270) ring, makes it an exceptionally versatile catalyst for a wide range of transformations involving amino acids. wikipedia.orgmdpi.com

The functional specialization of most PLP-dependent enzymes is believed to have occurred in the last universal common ancestor (LUCA), before the divergence of the three domains of life: Eukarya, Archaea, and Bacteria, approximately 1.5 billion years ago. nih.gov This early diversification suggests that the fundamental metabolic pathways involving amino acids were established very early in the history of life. The common mechanistic features observed across different families of PLP-dependent enzymes are not merely historical accidents but rather reflect chemical and evolutionary necessities. nih.gov

Phylogenetic Analysis and Classification of Pyridoxal 5'-phosphate(2-)-Dependent Enzyme Families

Despite their vast functional diversity, structurally characterized PLP-dependent enzymes are classified into a small number of distinct structural fold-types, each representing an independent evolutionary lineage. nih.govembopress.org This classification is based on the three-dimensional folding of the protein, which is more conserved throughout evolution than the amino acid sequence. nih.gov The major families of PLP-dependent enzymes acting on amino acid substrates are the Alpha, Beta, D-Alanine Aminotransferase, and Alanine (B10760859) Racemase families. nih.govwikipedia.org

The Alpha family, also known as Fold Type I, is the largest and most functionally diverse group of PLP-dependent enzymes. nih.govnih.govnih.gov These enzymes typically catalyze reactions involving transformations at the α-carbon of an amino acid, such as transamination, decarboxylation, and α,β-elimination. embopress.orgnih.gov The archetypal member of this family is Aspartate Aminotransferase (AAT) . nih.govnih.govnih.gov

Structurally, enzymes of the Alpha family are typically homodimers, with each subunit comprising a large and a small domain. nih.govnih.gov A key characteristic is that the active site is often formed by residues from both subunits of the dimer. nih.gov The PLP cofactor is covalently bound to a conserved lysine (B10760008) residue in the active site, forming an internal aldimine. frontiersin.org

Table 1: Representative Enzymes of the Alpha Family (Fold Type I)

Enzyme EC Number Function PDB ID Example
Aspartate Aminotransferase 2.6.1.1 Reversible transfer of an amino group between aspartate and α-ketoglutarate. nih.gov 8AAT nih.gov
Alanine Aminotransferase 2.6.1.2 Catalyzes the reversible transamination between alanine and α-ketoglutarate. 3D2G
Aromatic Amino Acid Aminotransferase 2.6.1.57 Involved in the biosynthesis of aromatic amino acids. ebi.ac.uk 1AY8
5-Aminolevulinate Synthase 2.3.1.37 Catalyzes the first step in porphyrin biosynthesis. nih.gov 2BWN

The Beta family, or Fold Type II, is structurally related to the Alpha family but is primarily composed of enzymes that catalyze β-elimination and β-replacement reactions. wikipedia.orgnih.gov The prototype for this family is the beta subunit of Tryptophan Synthase . nih.govnih.gov

A distinguishing feature of the Beta family is that the active site is usually composed of residues from a single protomer. nih.gov These enzymes are often involved in complex catalytic mechanisms and can be subject to allosteric regulation. nih.gov

Table 2: Representative Enzymes of the Beta Family (Fold Type II)

Enzyme EC Number Function PDB ID Example
Tryptophan Synthase (β-subunit) 4.2.1.20 Catalyzes the final step in tryptophan biosynthesis. nih.gov 1BKS nih.gov
Threonine Deaminase 4.3.1.19 Catalyzes the deamination of threonine to α-ketobutyrate and ammonia (B1221849). nih.gov 1TDJ
O-Acetylserine Sulfhydrylase 2.5.1.47 Involved in cysteine biosynthesis. nih.gov 1OAS

The D-Alanine Aminotransferase family, also known as Fold Type IV, is a smaller and more specialized group of PLP-dependent enzymes. nih.govfrontiersin.org As their name suggests, these enzymes are involved in the metabolism of D-amino acids, which are crucial components of the bacterial cell wall. ebi.ac.uk The PLP-binding mode in this family differs from that of the Alpha and Beta families. frontiersin.org

Table 3: Representative Enzymes of the D-Alanine Aminotransferase Family (Fold Type IV)

Enzyme EC Number Function PDB ID Example
D-Amino Acid Aminotransferase 2.6.1.21 Catalyzes the transamination of D-amino acids. frontiersin.org 1DAA nih.gov
Branched-Chain Amino Acid Aminotransferase 2.6.1.42 Involved in the synthesis and degradation of branched-chain amino acids. nih.gov 1IYE

The Alanine Racemase family, or Fold Type III, is characterized by a (β/α)8 barrel (TIM-barrel) structure. nih.govfrontiersin.org These enzymes are typically homodimers and include racemases and some decarboxylases. frontiersin.orgnih.govAlanine Racemase is the prototypical enzyme of this family and is essential for providing D-alanine for the synthesis of peptidoglycan in bacterial cell walls. nih.govebi.ac.uk

Table 4: Representative Enzymes of the Alanine Racemase Family (Fold Type III)

Enzyme EC Number Function PDB ID Example
Alanine Racemase 5.1.1.1 Catalyzes the interconversion of L-alanine and D-alanine. nih.gov 1SFT nih.gov
Ornithine Decarboxylase 4.1.1.17 Catalyzes the first and rate-limiting step in polyamine biosynthesis. frontiersin.org 7ODC
Arginine Decarboxylase 4.1.1.19 Involved in polyamine biosynthesis in bacteria and plants. 1MT1

Divergence and Convergence of Catalytic Mechanisms in Pyridoxal 5'-phosphate(2-) Enzymes

The evolution of PLP-dependent enzymes showcases both divergent and convergent evolution of catalytic mechanisms.

Divergent evolution is evident within each enzyme family, where a common structural fold has been adapted to catalyze a wide variety of reactions. nih.gov For instance, the Fold Type I scaffold of the Alpha family is utilized by enzymes performing diverse reactions such as transamination (Aspartate Aminotransferase) and decarboxylation (Glutamate Decarboxylase). nih.gov This functional divergence likely arose from a primordial, less specific PLP-dependent enzyme that subsequently specialized for different substrates and reaction types through mutations in the active site that altered substrate binding and the orientation of the PLP-substrate complex. nih.gov

Convergent evolution is observed when enzymes from different evolutionary lineages independently evolve to catalyze the same or similar reactions. nih.gov A notable example is the presence of aminotransferases and amino acid decarboxylases in different evolutionary lineages. nih.gov This indicates that the chemical properties of PLP are so well-suited for these reactions that nature has independently arrived at solutions for these catalytic challenges using different protein scaffolds. The common mechanistic features across these convergently evolved enzymes are a reflection of the inherent chemical propensities of the PLP cofactor. nih.gov

The study of the evolutionary relationships and catalytic mechanisms of PLP-dependent enzymes provides a fascinating glimpse into the molecular innovations that have shaped metabolism. The remarkable catalytic promiscuity and adaptability of these enzymes, stemming from the versatility of the PLP cofactor, have made them central players in the biochemistry of all living organisms. embopress.org

Rates of Evolution and Functional Specialization of Pyridoxal 5'-phosphate(2-) Enzymes

The evolutionary history of Pyridoxal 5'-phosphate(2-) (PLP)-dependent enzymes is a complex narrative of ancient origins, divergent evolution, and functional specialization. These enzymes are categorized into at least seven distinct structural fold-types, with the majority of characterized enzymes falling into five of these classifications. frontiersin.orgfrontiersin.org Phylogenetic analyses suggest that these fold-types arose from independent evolutionary lineages, likely predating the last universal common ancestor (LUCA), indicating their ancient and fundamental role in biological catalysis. nih.govnih.gov

A defining characteristic of the evolution of PLP-dependent enzymes is the significant divergence in their amino acid sequences, which often exhibit very low identity even within the same fold-type. nih.gov This low sequence homology complicates evolutionary analysis based on sequence alone. Consequently, phylogenetic studies have found that the three-dimensional structure of the active site is a more reliable indicator of evolutionary relationships. nih.gov The active site, being crucial for function, is a slowly evolving feature, and its structural conservation provides a clearer picture of the evolutionary and functional connections between these distantly related proteins. nih.gov

Functional specialization within the different families of PLP-dependent enzymes has been driven by subtle changes in the active site's geometry and the identity of key amino acid residues. nih.gov These modifications, occurring through a stepwise process, alter substrate and reaction specificity, allowing for the vast catalytic diversity observed in this enzyme superfamily. nih.gov This evolutionary strategy has enabled the recruitment of distinct, nonorthologous PLP-dependent enzymes to perform essential reactions in different organisms, a phenomenon known as nonorthologous gene displacement. pnas.orgescholarship.org This highlights the remarkable versatility and adaptability of the PLP-dependent enzyme framework.

The broad substrate promiscuity of many PLP-dependent enzymes is another significant factor in their evolution. pnas.orgescholarship.org This inherent flexibility has likely been a key trait that allowed for the functional diversification and adaptation of these enzymes to new metabolic niches over billions of years. pnas.orgescholarship.org While specific quantitative rates of evolution across the different fold-types are not extensively documented, the persistence of these distinct folds since a common ancestor underscores their successful and highly specialized evolutionary trajectories.

Research Findings on PLP-Dependent Enzyme Evolution:

Fold-Type Key Structural Features Representative Enzyme Families Evolutionary and Functional Insights
Fold-Type I Conserved structure typical of many aminotransferases and decarboxylases. frontiersin.orgAspartate Aminotransferase, Aromatic Amino Acid Decarboxylase, Serine Hydroxymethyltransferase. frontiersin.orgfrontiersin.orgThe largest and most diverse group, demonstrating extensive functional specialization. Evolution is characterized by the adaptation of a common structural scaffold to a wide array of substrates and reaction types. nih.govnih.gov
Fold-Type II Characterized by a core of two β-strands flanked by α-helices. frontiersin.orgTryptophan Synthase, Threonine Deaminase, Cysteine Synthase. frontiersin.orgfrontiersin.orgEnzymes in this fold-type often catalyze reactions at the β- and γ-carbons of amino acid substrates. frontiersin.org
Fold-Type III Features an α/β barrel structure. frontiersin.orgAlanine Racemase, Ornithine Decarboxylase. frontiersin.orgDemonstrates how the same structural fold can be utilized for different reaction types, such as racemization and decarboxylation.
Fold-Type IV D-amino acid aminotransferase fold. frontiersin.orgD-amino acid aminotransferase. frontiersin.orgA distinct evolutionary lineage that has specialized in the metabolism of D-amino acids.
Fold-Type V Glycogen (B147801) phosphorylase fold with a unique PLP-binding mode. frontiersin.orgfrontiersin.orgGlycogen Phosphorylase. frontiersin.orgfrontiersin.orgA highly specialized family where the phosphate (B84403) group of PLP plays a direct catalytic role, unlike in other fold-types. frontiersin.org
Fold-Type VI D-lysine-5,6-aminomutase. frontiersin.orgD-lysine-5,6-aminomutase. frontiersin.orgRepresents a more recently classified fold-type with a distinct evolutionary history.
Fold-Type VII Lysine 2,3-aminomutase. frontiersin.orgLysine 2,3-aminomutase. frontiersin.orgAnother recently identified fold-type, highlighting the ongoing discovery of diversity within PLP-dependent enzymes.

Synthetic Chemistry Approaches in Pyridoxal 5 Phosphate 2 Research

Synthesis of Pyridoxal (B1214274) 5'-phosphate(2-) Analogues and Derivatives for Mechanistic Studies

The synthesis of PLP analogues is a direct experimental strategy for investigating the fundamental mechanisms of PLP-dependent enzymes. nih.gov By systematically altering the structure of the cofactor, chemists can probe the roles of specific functional groups in catalysis, binding, and reaction specificity. abertay.ac.uk

One key area of investigation has been the role of the pyridine (B92270) nitrogen atom. To determine its importance in stabilizing carbanionic intermediates, a hallmark of PLP catalysis, the isosteric carbocyclic analogue, 1-deaza-pyridoxal 5'-phosphate, was synthesized. nih.gov This chemoenzymatic approach allows for a direct assessment of the catalytic contribution of the ring nitrogen. nih.gov Similarly, pyridoxal (PL) analogues modified at the 2'-position have been developed as chemical probes. These molecules can be taken up by cells and metabolized in situ to their active phosphate (B84403) forms, enabling the study of PLP-dependent enzymes within a cellular context. nih.gov

Early studies highlighted the importance of other functional groups. For example, the derivative 3-O-methyl pyridoxal was found to be ineffective as a catalyst, demonstrating the necessity of a free hydroxyl group ortho to the aldehyde for catalytic activity in non-enzymatic transamination models. abertay.ac.uk The synthesis of a variety of analogues, including those with modifications to the phosphate group, the aldehyde, and the pyridine ring, continues to provide invaluable insights into enzyme-cofactor interactions. nih.govacs.org

Analogue/DerivativeStructural ModificationPurpose in Mechanistic Studies
1-deaza-pyridoxal 5'-phosphateReplacement of the pyridine nitrogen with a carbon atom. nih.govTo elucidate the role of the pyridine nitrogen as an electron sink in stabilizing reaction intermediates. nih.gov
2'-modified Pyridoxal AnaloguesModification at the 2'-methyl group position. nih.govTo serve as chemical proteomic probes for identifying and studying PLP-dependent enzymes in situ. nih.gov
3-O-methyl pyridoxalMethylation of the 3-hydroxyl group. abertay.ac.ukTo demonstrate the critical role of the free ortho-hydroxyl group in catalysis. abertay.ac.uk

Design and Synthesis of Inhibitors for Pyridoxal 5'-phosphate(2-)-Dependent Enzymes as Research Tools

The design and synthesis of inhibitors targeting PLP-dependent enzymes are crucial for understanding their physiological roles and for developing potential therapeutic agents. nih.gov These inhibitors can act as powerful research tools to probe the active sites and reaction mechanisms of specific enzymes. abertay.ac.uk

A common strategy involves creating PLP analogues that can bind to the enzyme's active site but either block the catalytic process or react irreversibly with active site residues. abertay.ac.uk For instance, pyridoxal 5'-phosphate itself has been shown to inhibit DNA polymerases from type C RNA tumor viruses at sub-millimolar concentrations. selleckchem.com

More targeted approaches involve modifying known antagonists. A series of derivatives of Pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS), a known P2 receptor antagonist, were synthesized to identify more potent and selective inhibitors for the P2Y13 receptor. nih.gov Modifications included substitutions on the phenylazo ring with halo and nitro groups. nih.gov Another research focus has been the inhibition of pyridoxal phosphatase (PDXP), an enzyme involved in PLP metabolism that has been linked to cancer. bohrium.com A series of PLP analogues were synthesized and tested for their inhibitory activity against murine PDXP, with kinetic measurements showing them to be primarily competitive inhibitors. bohrium.com Such studies are essential for designing specific inhibitors that can modulate the activity of a single enzyme without affecting the multitude of other PLP-dependent processes in an organism. nih.gov

Inhibitor Class/AnalogueTarget Enzyme/ReceptorDesign StrategyExample Finding
PPADS AnaloguesP2Y13 Receptor nih.govSynthetic modification of the PPADS structure, such as substitutions on the phenylazo ring. nih.govCreated a series of derivatives (e.g., with trifluorophenyl groups) to probe antagonist activity. nih.gov
PLP AnaloguesPyridoxal Phosphatase (PDXP) bohrium.comSynthesis of PLP analogues with modified 4'- and 5'-positions. bohrium.comAnalogues with an aldehyde at the 4'-position showed lower IC50 values than those with an alcohol group. bohrium.com
Pyridoxal 5'-phosphateDNA Polymerases (from RNA tumor viruses) selleckchem.comDirect use of the natural cofactor as an inhibitor.Inhibits polymerization of deoxynucleoside triphosphates at concentrations below 0.5 mM. selleckchem.com

Chemoenzymatic Synthesis and Biocatalysis Utilizing Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

PLP-dependent enzymes are not just subjects of study but are also powerful tools for chemical synthesis. researchgate.net Their ability to catalyze a wide range of reactions with high chemo-, regio-, and stereoselectivity makes them attractive biocatalysts for producing valuable chemicals, particularly non-canonical amino acids (ncAAs). researchgate.netbeilstein-institut.de

The field of biocatalysis harnesses these enzymes to perform transformations that are often difficult to achieve through traditional chemical methods. rsc.org For example, tryptophan synthase, which naturally catalyzes the formation of L-tryptophan, can be used in designed biocatalytic pathways to synthesize S-substituted cysteines by recognizing thiols as alternative nucleophiles. acs.org Similarly, L-tyrosine phenol-lyase has been used for the synthesis of fluorinated tyrosine analogues. beilstein-institut.de

Recent discoveries have expanded the biocatalytic repertoire of PLP-dependent enzymes. The enzyme CndF, involved in the biosynthesis of citrinadin, was identified as a PLP-dependent γ-substitution enzyme that catalyzes C-C bond formation. nih.govresearchgate.net It performs a γ-elimination of O-acetyl-L-homoserine to generate a vinylglycine intermediate, which is then attacked by a nucleophile like acetoacetate. nih.gov This enzyme exhibits promiscuity, accepting various β-keto esters, which has been exploited to biosynthesize a range of 6-substituted L-pipecolates using an engineered Aspergillus strain. nih.govresearchgate.net These examples underscore the immense potential of PLP-dependent enzymes in chemoenzymatic and biocatalytic applications, enabling the efficient and selective synthesis of complex molecules. researchgate.net

PLP-Dependent EnzymeReaction TypeBiocatalytic ApplicationExample Product(s)
Tryptophan Synthase (TrpAB)β-substitution acs.orgSynthesis of S-substituted cysteines by catalyzing C-S bond formation. acs.orgVarious S-alkyl-L-cysteines acs.org
L-Tyrosine Phenol-lyase (TPL)β-substitution beilstein-institut.deSynthesis of fluorinated tyrosine analogues. beilstein-institut.deFluoro-tyrosines beilstein-institut.de
CndFγ-substitution (C-C bond formation) nih.govresearchgate.netSynthesis of substituted L-pipecolates from β-keto esters. nih.govresearchgate.net(2S, 6S)-6-methyl pipecolate, other 6-alkyl pipecolates nih.gov

Pyridoxal 5 Phosphate 2 in Specialized Biochemical Pathways

Role in Primary and Secondary Metabolite Biosynthesis

Pyridoxal (B1214274) 5'-phosphate(2-) is a crucial cofactor for numerous enzymes involved in the biosynthesis of both primary and secondary metabolites, largely through its central role in amino acid metabolism. mdpi.com Primary metabolites are essential for the growth and development of an organism, while secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often have important ecological functions.

PLP-dependent enzymes catalyze a wide variety of reactions that form the foundation of amino acid transformations. These reactions include:

Transamination: The transfer of an amino group from an amino acid to a keto acid, a key step in the synthesis and degradation of amino acids. patsnap.com

Decarboxylation: The removal of a carboxyl group from an amino acid, which is a critical step in the formation of many biogenic amines and neurotransmitters. patsnap.com

Racemization: The interconversion of L- and D-amino acid isomers. This is particularly important in bacteria for the synthesis of D-amino acids used in their cell walls and in some antibiotics. patsnap.com

β-elimination and γ-elimination/substitution: Reactions that are crucial for the metabolism of amino acids containing sulfur and other functional groups. wikipedia.org

The versatility of PLP arises from its ability to form a Schiff base (internal aldimine) with a lysine (B10760008) residue in the active site of the enzyme. wikipedia.org Upon substrate binding, a new Schiff base (external aldimine) is formed with the amino acid substrate. The electron-withdrawing capacity of the protonated pyridine (B92270) ring of PLP stabilizes the carbanionic intermediates that are formed when a bond to the α-carbon of the amino acid is cleaved. This stabilization is key to the catalytic power of PLP-dependent enzymes.

The biosynthesis of the non-proteinogenic amino acid L-carnitine in humans involves a PLP-dependent enzyme, cytosolic serine hydroxymethyltransferase (SHMT). SHMT catalyzes the cleavage of 3-hydroxy-Nε,Nε,Nε-trimethyl-L-lysine. beilstein-institut.de Additionally, PLP is essential for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid, where it acts as a cofactor for selenocysteine synthase. beilstein-institut.de

Pyridoxal 5'-phosphate(2-) in Neurotransmitter Biosynthesis and Degradation (biochemical pathways only, excluding clinical aspects)

The synthesis and degradation of numerous key neurotransmitters are dependent on enzymes that require Pyridoxal 5'-phosphate(2-) as a cofactor. researchgate.net PLP's role in these pathways is primarily centered on its function in decarboxylation and transamination reactions of amino acids and their derivatives. patsnap.comcaringsunshine.com

Key Neurotransmitter Biosynthetic Pathways Involving PLP:

Dopamine (B1211576): The conversion of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine is catalyzed by the PLP-dependent enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. caringsunshine.comfrontiersin.org

Serotonin (5-Hydroxytryptamine): AADC also catalyzes the decarboxylation of 5-hydroxytryptophan (B29612) (5-HTP) to produce serotonin. mdpi.comcaringsunshine.com

Gamma-Aminobutyric Acid (GABA): The inhibitory neurotransmitter GABA is synthesized from the excitatory neurotransmitter glutamate (B1630785) through a decarboxylation reaction catalyzed by the PLP-dependent enzyme glutamate decarboxylase. wikipedia.orgcaringsunshine.com

Norepinephrine (B1679862) and Epinephrine (B1671497): While not directly involved in the final conversion steps, PLP is essential for the synthesis of the precursor dopamine, from which norepinephrine and subsequently epinephrine are synthesized. researchgate.net

Histamine (B1213489): The synthesis of histamine from the amino acid histidine is catalyzed by the PLP-dependent enzyme histidine decarboxylase. researchgate.net

D-Serine: In the brain, the PLP-dependent enzyme serine racemase catalyzes the conversion of L-serine to D-serine, which acts as a neurotransmitter. nih.gov

The degradation of these neurotransmitters also involves PLP-dependent enzymes. For instance, the transamination of GABA, catalyzed by GABA transaminase, is a PLP-dependent reaction.

NeurotransmitterPrecursorPLP-Dependent EnzymeReaction Type
DopamineL-DOPAAromatic L-amino acid decarboxylase (AADC)Decarboxylation
Serotonin5-Hydroxytryptophan (5-HTP)Aromatic L-amino acid decarboxylase (AADC)Decarboxylation
GABAGlutamateGlutamate decarboxylaseDecarboxylation
HistamineHistidineHistidine decarboxylaseDecarboxylation
D-SerineL-SerineSerine racemaseRacemization

Involvement in Heme Biosynthesis (e.g., 5-Aminolevulinic Acid Synthase)

Pyridoxal 5'-phosphate(2-) is an obligatory cofactor for the enzyme 5-aminolevulinate synthase (ALAS), which catalyzes the first and rate-limiting step in the heme biosynthetic pathway in animals, fungi, and some bacteria. nih.govcellmolbiol.orgnih.gov Heme is a critical component of hemoglobin, myoglobin, and cytochromes, playing essential roles in oxygen transport and cellular respiration. patsnap.com

The reaction catalyzed by ALAS is the condensation of glycine (B1666218) and succinyl-Coenzyme A (succinyl-CoA) to produce 5-aminolevulinic acid (ALA), carbon dioxide, and Coenzyme A. cellmolbiol.orgashpublications.org The mechanism involves the formation of a Schiff base between the amino group of glycine and the aldehyde group of PLP. nih.gov This is followed by the removal of a proton from the α-carbon of glycine, forming a carbanion that is stabilized by the electron-withdrawing properties of the PLP ring. This carbanion then attacks the carbonyl carbon of succinyl-CoA, leading to a series of rearrangements that result in the formation of ALA and the release of CO2 and CoA. nih.gov

There are two isoforms of ALAS in mammals: ALAS1, a housekeeping enzyme found in all cells, and ALAS2, an erythroid-specific isoform. ashpublications.org Both isoforms are dependent on PLP for their catalytic activity.

Role in Sulfur Amino Acid Metabolism (e.g., Cysteine, Methionine)

Pyridoxal 5'-phosphate(2-) is a vital cofactor for several key enzymes in the metabolism of sulfur-containing amino acids, primarily methionine and cysteine. wikipedia.org The transsulfuration pathway, which allows for the interconversion of these two amino acids, is heavily reliant on PLP-dependent enzymes. nih.gov

The two central enzymes of the transsulfuration pathway are:

Cystathionine (B15957) β-synthase (CBS): This PLP-dependent enzyme catalyzes the condensation of serine and homocysteine to form cystathionine. nih.govnih.gov

Cystathionine γ-lyase (CSE): Also a PLP-dependent enzyme, CSE catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849). nih.govnih.gov

Through these reactions, the sulfur atom from methionine (via its conversion to homocysteine) is transferred to a serine backbone to form cysteine. This pathway is crucial for maintaining appropriate levels of homocysteine and for synthesizing cysteine, which is a precursor for glutathione, a major cellular antioxidant. nih.govumanitoba.ca

PLP-dependent enzymes are also involved in other aspects of sulfur amino acid metabolism, including the catabolism of cysteine. For example, cysteine desulfhydrase, a PLP-dependent enzyme, can break down cysteine into pyruvate, ammonia, and hydrogen sulfide. nih.gov

Pyridoxal 5'-phosphate(2-) in Carbohydrate Metabolism (e.g., Glycogen (B147801) Phosphorylase)

Pyridoxal 5'-phosphate(2-) plays a unique and essential role in carbohydrate metabolism as a coenzyme for glycogen phosphorylase, the enzyme that catalyzes the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate. patsnap.comwikipedia.orgyoutube.com This process is critical for maintaining blood glucose homeostasis and for providing a rapid source of energy for muscle contraction. youtube.com

Unlike most PLP-dependent enzymes that catalyze reactions involving amino acids, in glycogen phosphorylase, the phosphate (B84403) group of PLP, rather than its aldehyde group, is directly involved in the catalytic mechanism. wikipedia.orgstorkapp.me The phosphate group of PLP is thought to act as a general acid-base catalyst, donating a proton to the inorganic phosphate substrate, which then attacks the glycosidic bond of glycogen. storkapp.me

Glycogen phosphorylase exists in two forms: a less active 'b' form and a more active 'a' form, which is regulated by phosphorylation. nih.gov PLP is tightly bound to both forms of the enzyme and is essential for its structural integrity and catalytic activity. nih.gov

Roles in Novel and Emerging Metabolic Pathways (e.g., Phosphonate (B1237965) Degradation)

Recent research has uncovered the involvement of Pyridoxal 5'-phosphate(2-) in novel and emerging metabolic pathways, highlighting the continued expansion of our understanding of this versatile cofactor's functions. One such example is its role in the degradation of phosphonates.

Phosphonates are organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. They are found in a variety of organisms and environments. The breakdown of these compounds is a significant biochemical challenge. In some bacteria, the degradation of 2-aminoethylphosphonate (AEP), a common biogenic phosphonate, involves a PLP-dependent aminotransferase called PhnW. acs.org This enzyme catalyzes the conversion of AEP to phosphonoacetaldehyde. acs.org

More recently, a novel PLP-dependent enzyme, termed PbfA, has been identified in some marine bacteria. PbfA catalyzes an elimination reaction on (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP), releasing ammonia and generating phosphonoacetaldehyde. This reaction funnels R-HAEP into the AEP degradation pathway, expanding the range of phosphonates that can be utilized by these organisms. acs.orgnih.gov

The discovery of PLP's role in phosphonate degradation underscores its importance in diverse metabolic processes beyond classical amino acid and carbohydrate metabolism, and suggests that more PLP-dependent pathways with novel chemistries are yet to be discovered.

Interactions of Pyridoxal 5 Phosphate 2 with Other Cofactors and Biomolecules Academic Research Focus

Synergistic Action and Interdependence with Other Coenzymes (e.g., FMN)

The function of Pyridoxal (B1214274) 5'-phosphate is intrinsically linked to the action of other coenzymes, a prime example being the flavin mononucleotide (FMN). The synthesis of PLP from its precursors, pyridoxine (B80251) 5'-phosphate (PNP) and pyridoxamine (B1203002) 5'-phosphate (PMP), is catalyzed by pyridoxine 5'-phosphate oxidase (PNPOx), an FMN-dependent enzyme. nih.govnih.gov This establishes a direct metabolic interdependence, as the production of PLP is reliant on the availability of FMN.

Recent research highlights a sophisticated interplay between the enzymes responsible for FMN and PLP synthesis. Studies on human riboflavin (B1680620) kinase (RFK), which synthesizes FMN, and PNPOx suggest a direct, transient interaction between the two proteins. nih.gov This interaction is thought to facilitate the direct transfer or "channeling" of the FMN cofactor from RFK to its client apo-protein, apo-PNPOx. nih.gov

Key findings on the RFK-PNPOx interaction include:

Mutual Stabilization : The interaction between RFK and PNPOx leads to the thermal stabilization of both proteins. nih.gov

Enhanced Catalysis : The presence of apo-PNPOx slightly enhances the catalytic efficiency of RFK. nih.gov

Direct Cofactor Transfer : Isothermal titration calorimetry has shown that the tightly bound FMN product can be transferred directly from RFK to apo-PNPOx, resulting in a fully functional holo-PNPOx enzyme. nih.gov

This synergistic relationship ensures the efficient delivery of the FMN cofactor, which is essential for the catalytic activity of PNPOx and, consequently, for maintaining the cellular pool of PLP. nih.gov This mechanism of cofactor channeling prevents the dilution of the intermediate into the cytosol and protects it from degradation.

Interaction with Metal Ions in Pyridoxal 5'-phosphate(2-) Enzyme Catalysis and Non-Enzymatic Reactions

The role of metal ions in reactions involving PLP is complex and has been a subject of extensive research. In early non-enzymatic model systems, metal ions were observed to promote many PLP-catalyzed reactions, such as transamination and decarboxylation. acs.orgacs.org It was initially thought that metal ions played a direct catalytic role.

However, subsequent, more detailed experimental studies have revised this view. It is now understood that the rate accelerations previously observed in the presence of metal ions are primarily due to the enhancement of Schiff base formation between PLP and the amino acid substrate, especially under subsaturating conditions. acs.orgnih.govresearchgate.net When the central chemical steps of the reactions are examined, metal ions are often found to have either no effect or an inhibitory one. acs.orgnih.gov For instance, the decarboxylation of a PLP-2-aminoisobutyrate Schiff base is inhibited 125-fold by the addition of Al³⁺. acs.orgnih.gov Similarly, the transamination of an ethylamine (B1201723) Schiff base is inhibited 4-fold by Al³⁺. acs.orgnih.gov

This inhibitory effect on the core reactivity of the PLP-substrate Schiff base provides a compelling explanation for the general absence of metal ions as direct mechanistic participants in the active sites of most known PLP-dependent enzymes. acs.orgnih.gov The enzymes themselves have evolved to provide the precise stereoelectronic control and catalytic groups necessary to direct the reaction, functions that a metal ion cannot replicate with the same specificity. acs.org

Despite this, under certain conditions, metal ions can display cooperative effects. In studies simulating prebiotic chemistry, abundant crustal metals like iron (Fe³⁺) and aluminum (Al³⁺) were found to have substantial cooperative effects in transamination reactions catalyzed by pyridoxal, a PLP precursor. acs.org These metals can lower the pKa of the pyridoxal-metal complex and significantly slow the hydrolysis of imine intermediates, suggesting a potential role for metal-coenzyme synergy before the evolution of complex enzymes. acs.org

Table 1: Effect of Al³⁺ on Non-Enzymatic PLP-Catalyzed Reactions

Reaction Substrate Effect of Al³⁺ Metalation Fold Inhibition
Decarboxylation 2-methyl-2-aminomalonate Unaffected 1
Decarboxylation 2-aminoisobutyrate Inhibited 125
Transamination Alanine (B10760859) Inhibited 1.3

This table summarizes the inhibitory or neutral effect of Aluminum ions on the core chemical steps of PLP-catalyzed reactions, as detailed in studies by Richard and colleagues. acs.orgnih.gov

Protein-Pyridoxal 5'-phosphate(2-) Complex Formation and Stability

The binding of PLP to its target apoenzymes is a critical step that confers catalytic activity. This process involves both covalent and non-covalent interactions, leading to the formation of a stable holoenzyme complex.

The hallmark of PLP-dependent enzymes is the formation of a covalent Schiff base (an internal aldimine) between the C4' aldehyde group of PLP and the ε-amino group of a conserved lysine (B10760008) residue in the enzyme's active site. researchgate.netfrontiersin.org This internal aldimine holds the cofactor in a catalytically competent orientation. When a substrate amino acid binds, it displaces the lysine to form a new Schiff base (the external aldimine), initiating the catalytic cycle. frontiersin.orgbmbreports.org

The stability of the protein-PLP complex is governed by a network of non-covalent interactions:

Phosphate (B84403) Anchor : The 5'-phosphate group of PLP is a crucial binding determinant, anchoring the coenzyme to the protein. It typically sits (B43327) in a "phosphate-binding cup," a conserved recognition pattern of hydrogen bonds and electrostatic interactions with residues like serine, tyrosine, and glycine (B1666218), and sometimes water molecules. beilstein-institut.deresearchgate.net This interaction provides significant binding energy that can be used for transition state stabilization. nih.gov

Hydrophobic and Hydrophilic Interactions : The formation of the protein-PLP complex involves both hydrophobic and hydrophilic interactions. nih.gov Thermodynamic studies of PLP synthase, a complex of Pdx1 and Pdx2 proteins, show that the binding affinity is affected by the presence of substrates like L-glutamine, which alters the relative contributions of these forces at the protein interface. nih.gov

Protein Stabilization : The binding of PLP generally confers significant thermal stability to the enzyme. nih.govfrontiersin.org For example, the melting temperature of the human PLP-binding protein (PLPBP) increases from 51.0 °C in the apo-form to 56.1 °C in the holo-form. nih.govacs.org This stabilizing effect is crucial for maintaining the protein's structural integrity and function. Mutations that disrupt PLP binding often lead to reduced protein stability and are associated with diseases like vitamin B6-dependent epilepsy. nih.gov

Table 2: Impact of Mutations on the Stability of Human PLPBP

PLPBP Variant Melting Temperature (Tₘ) in °C Stability vs. Wild-Type
Wild-Type (WT) 56.1 -
R41Q 49.5 Reduced

Data derived from biochemical investigations of human PLPBP and its epilepsy-causing mutants. The melting temperature (Tₘ) is a measure of protein stability. nih.govacs.org

Intracellular Trafficking of Pyridoxal 5'-phosphate(2-) Cofactor (cellular/molecular level)

The management of the PLP cofactor within the cell, including its synthesis, transport, and delivery to apoenzymes, is a process of vital importance known as PLP homeostasis. nih.govoup.com While the synthesis of PLP occurs in the cytoplasm, PLP-dependent enzymes are also located in other subcellular compartments, such as mitochondria and peroxisomes. nih.gov This necessitates transport mechanisms to move the cofactor across intracellular membranes.

The intracellular trafficking of PLP is a poorly understood area of research. diff.orgnih.govnih.gov The PLP molecule is hydrophilic and carries a negative charge, rendering it impermeable to biological membranes. nih.gov Therefore, dedicated transport systems must exist to facilitate its movement into organelles.

Key aspects of PLP trafficking and homeostasis include:

Mitochondrial Transport : The mitochondrion houses several essential PLP-dependent enzymes, including those involved in heme and Fe-S cluster biosynthesis. nih.gov Early studies suggested that PLP uptake into mitochondria is a carrier-mediated but passive process, meaning it is not directly coupled to ATP synthesis or oxidative phosphorylation. diff.org

PLP Homeostasis Proteins (PLPHP) : A highly conserved family of proteins, also known as PLP-binding proteins (PLPBP) or YggS in bacteria, plays a crucial role in managing the cellular PLP pool. nih.govbiorxiv.orgmdpi.com These proteins bind PLP and are thought to act as chaperones or buffers, protecting the highly reactive aldehyde group of free PLP from unwanted side reactions and potentially facilitating its delivery to target apoenzymes. beilstein-institut.demdpi.comnih.gov

Regulation of PLP Levels : The concentration of free PLP in the cell is kept extremely low (around 1 µM in eukaryotes) to prevent toxicity. beilstein-institut.de Disruptions in the function of PLPHP can lead to an imbalance in the vitamin B6 vitamer pool, causing a deficit in PLP and the accumulation of other forms like pyridoxine 5'-phosphate (PNP), which can inhibit other enzymes. nih.govbiorxiv.org

While specific membrane transporters for PLP have yet to be fully identified, the existence of PLP homeostasis proteins underscores the complexity of the regulatory network that ensures this essential cofactor is available where and when it is needed, without reaching toxic concentrations. oup.comnih.gov

Table 3: Compound Names

Compound Name Abbreviation
Pyridoxal 5'-phosphate(2-) PLP
Flavin mononucleotide FMN
Pyridoxine 5'-phosphate PNP
Pyridoxamine 5'-phosphate PMP
Adenosine triphosphate ATP
L-glutamine Gln
Aluminum ion Al³⁺
Iron ion Fe³⁺
Pyridoxal PL
Riboflavin
2-methyl-2-aminomalonate
2-aminoisobutyrate
Alanine Ala
Ethylamine
Cysteine Cys
L-glutamate Glu
Serine Ser
Tyrosine Tyr

Future Directions and Emerging Research Areas in Pyridoxal 5 Phosphate 2 Biochemistry

Development of Advanced Computational Models for Pyridoxal (B1214274) 5'-phosphate(2-) Enzyme Mechanism Prediction and Engineering

The complexity of reactions catalyzed by Pyridoxal 5'-phosphate (PLP)-dependent enzymes presents a significant challenge to traditional biochemical analysis. To unravel the intricate mechanisms of these enzymes, researchers are increasingly turning to advanced computational models. nih.govnih.govresearchgate.net These in silico approaches provide a powerful lens through which to view enzyme structure, dynamics, and function at an atomic level. nih.gov

One of the key computational techniques employed is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods. researchgate.net This approach allows for a detailed examination of the electronic rearrangements that occur within the enzyme's active site during catalysis. By treating the reactive center with high-level quantum mechanics and the surrounding protein environment with more computationally efficient molecular mechanics, QM/MM simulations can provide profound insights into the catalytic mechanism. researchgate.net For instance, these models have been successfully used to study the catalytic mechanism of enzymes like histidine decarboxylase. researchgate.net

Another crucial aspect of computational modeling is the development of accurate force fields for the PLP cofactor. nih.gov These force fields are essential for molecular dynamics (MD) simulations, which can reveal the conformational changes that are critical for enzymatic function. nih.gov Free energy perturbation simulations, a sophisticated MD-based technique, have been instrumental in determining the pKa values of key residues in the active site, such as the phosphate (B84403) group of PLP itself. nih.gov

These computational tools are not only used for predicting enzyme mechanisms but also for guiding protein engineering efforts. By understanding the structure-function relationships within PLP-dependent enzymes, researchers can rationally design mutations to enhance their stability, alter their substrate specificity, or even introduce novel catalytic activities. nih.gov This synergy between computational modeling and experimental validation is paving the way for the development of bespoke biocatalysts for a wide range of applications.

Computational Approach Application in PLP-Enzyme Research Key Insights
Quantum Mechanics/Molecular Mechanics (QM/MM)Elucidation of reaction mechanismsDetailed understanding of electronic rearrangements during catalysis
Molecular Dynamics (MD) SimulationsInvestigation of enzyme dynamics and conformational changesRevelation of the role of protein flexibility in catalysis
Force Field ParametrizationAccurate representation of the PLP cofactor in simulationsImproved reliability of computational models
Free Energy PerturbationDetermination of pKa values of active site residuesInsights into the protonation states of key functional groups

Exploration of Uncharacterized Pyridoxal 5'-phosphate(2-) Roles in Novel Metabolic Networks

The discovery of new metabolic pathways and the re-examination of known ones are revealing previously unappreciated roles for Pyridoxal 5'-phosphate (PLP)-dependent enzymes. These enzymes are now being implicated in a diverse array of biological processes, from the biosynthesis of complex natural products to the metabolism of tryptophan. rsc.orgmdpi.com

Recent research has uncovered a family of PLP-dependent enzymes capable of catalyzing tandem carbon-carbon bond-forming reactions to create cycloleucine (B556858) structures. nih.gov These "cycloleucine synthases," found in both fungi and bacteria, demonstrate the remarkable catalytic versatility of PLP-dependent enzymes and their potential for generating molecular complexity. nih.gov The discovery of such novel enzymatic activities expands our understanding of the metabolic capabilities of living organisms.

Furthermore, PLP-dependent enzymes are emerging as key players at the intersection of host and microbe metabolism. mdpi.com In particular, the metabolism of tryptophan is heavily influenced by PLP-dependent enzymes in both humans and their gut microbiota. mdpi.com This intricate interplay highlights the importance of PLP in regulating the production of a wide range of bioactive metabolites derived from tryptophan. mdpi.com A deeper understanding of these novel metabolic networks could provide new therapeutic targets for a variety of diseases. mdpi.comsemanticscholar.org

The identification of these uncharacterized roles is often facilitated by chemogenomics and chemical proteomics approaches. nih.govnih.gov By using functionalized cofactor mimics, researchers can identify and characterize new PLP-dependent enzymes within a cellular context, providing a powerful tool for exploring the full extent of the PLP-dependent proteome. nih.gov

Enzyme/Pathway Organism/System Novel Role of PLP-Dependent Enzyme
Cycloleucine SynthasesFungi and BacteriaCatalysis of tandem C-C bond formation to produce cycloleucine structures
Tryptophan MetabolismHost-Microbe InteractionsRegulation of bioactive metabolite production at the host-microbe interface
Natural Product BiosynthesisVarious OrganismsCatalysis of diverse and complex chemical transformations

High-Throughput Screening and Chemical Proteomics for Pyridoxal 5'-phosphate(2-)-Dependent Enzymes

The vast number and catalytic diversity of Pyridoxal 5'-phosphate (PLP)-dependent enzymes present a significant challenge for their systematic study. nih.gov To address this, researchers have developed innovative high-throughput screening (HTS) and chemical proteomics strategies to rapidly identify and characterize these important biocatalysts. nih.govtum.debohrium.com

One powerful approach involves the use of functionalized cofactor mimics. nih.govbohrium.com These are specially designed pyridoxal analogues that can be taken up by cells and converted into functional cofactor surrogates. nih.govbohrium.com These probes can then form a covalent bond with PLP-dependent enzymes, allowing for their subsequent enrichment and identification using mass spectrometry-based proteomics. nih.govbohrium.com This chemical proteomic platform has been successfully applied to globally identify PLP-dependent enzymes in organisms like Staphylococcus aureus. tum.de

Another promising HTS technology is droplet-based microfluidics coupled with mass spectrometry. acs.org This method allows for the rapid analysis of enzymatic reactions in picoliter-sized droplets, dramatically increasing the throughput of screening efforts. acs.org This technology has been used to screen libraries of enzyme variants for improved catalytic activity, accelerating the process of directed evolution. acs.org

These HTS and chemical proteomics methods are not only valuable for discovering new PLP-dependent enzymes but also for studying their inhibitor profiles. bohrium.com For example, chemical proteomics can be used to identify the off-targets of known PLP-dependent enzyme inhibitors, providing valuable information for drug development and understanding potential side effects. bohrium.com

Technique Principle Application in PLP-Enzyme Research
Chemical Proteomics with Cofactor MimicsUse of functionalized pyridoxal analogues to label and identify PLP-dependent enzymesGlobal identification of PLP-dependent enzymes in cells, inhibitor profiling
Droplet-Based Microfluidics with Mass SpectrometryHigh-throughput screening of enzymatic reactions in picoliter-sized dropletsDirected evolution of PLP-dependent enzymes for improved catalytic activity

Single-Molecule Biophysical Studies of Pyridoxal 5'-phosphate(2-) Enzyme Dynamics

While traditional ensemble-based methods provide valuable information about the average behavior of enzymes, they can obscure the dynamic and heterogeneous nature of individual protein molecules. Single-molecule biophysical techniques offer a powerful approach to overcome this limitation by allowing the direct observation of the conformational changes and catalytic cycles of individual enzyme molecules in real-time. nsf.gov

These techniques, such as single-molecule fluorescence resonance energy transfer (smFRET), can provide unprecedented insights into the structure-dynamics-function relationship of Pyridoxal 5'-phosphate (PLP)-dependent enzymes. nsf.gov By labeling specific sites on the enzyme with fluorescent probes, researchers can monitor the distances between these probes and thus track the conformational changes that occur during substrate binding, catalysis, and product release.

The application of single-molecule techniques to the study of PLP-dependent enzymes is still in its early stages but holds immense promise. For example, these methods could be used to investigate the dynamic interplay between the different domains of a PLP-dependent enzyme, or to visualize the transient intermediates that are formed during the catalytic cycle. Such studies would provide a much more detailed and nuanced understanding of how these enzymes function.

Furthermore, integrated single-molecule approaches that combine force and fluorescence measurements could provide even deeper insights into the mechanochemistry of PLP-dependent enzymes. nsf.gov By simultaneously manipulating and observing individual enzyme molecules, researchers could directly probe the relationship between mechanical forces and catalytic activity.

Single-Molecule Technique Information Gained Potential Application to PLP-Enzymes
Single-Molecule FRET (smFRET)Real-time conformational dynamicsObserving domain movements during catalysis
Single-Molecule Force SpectroscopyMechanical properties and force-dependent kineticsProbing the mechanochemistry of catalysis
Integrated Force-Fluorescence SpectroscopySimultaneous measurement of conformational changes and mechanical forcesCorrelating structural dynamics with catalytic function

Expanding the Repertoire of Pyridoxal 5'-phosphate(2-)-Dependent Biocatalysts for Green Chemistry

The remarkable catalytic versatility of Pyridoxal 5'-phosphate (PLP)-dependent enzymes makes them attractive biocatalysts for a wide range of chemical transformations. mecp2024.comnih.govresearchgate.net Their ability to catalyze reactions with high stereoselectivity under mild conditions aligns perfectly with the principles of green chemistry. mecp2024.com As a result, there is a growing interest in expanding the repertoire of PLP-dependent biocatalysts for use in the sustainable synthesis of pharmaceuticals, agrochemicals, and other valuable chemicals. nih.gov

One area of active research is the discovery and engineering of PLP-dependent enzymes with novel catalytic activities. nih.gov For example, researchers have successfully engineered a threonine aldolase (B8822740) to catalyze an aldol-type reaction with non-native substrates, expanding the synthetic utility of this enzyme class. nih.gov This was achieved through a combination of reactivity profiling across a diverse library of PLP-dependent enzymes and subsequent protein engineering to improve the activity of the most promising candidates. nih.gov

Another exciting frontier is the use of PLP-dependent enzymes in synthetic cascades. mecp2024.com By combining multiple enzymes in a single pot, it is possible to carry out complex multi-step syntheses in a highly efficient and environmentally friendly manner. PLP-dependent transaminases, for instance, are valuable biocatalysts for the synthesis of chiral amines, which are important building blocks for many pharmaceuticals. mecp2024.com

The development of robust and efficient PLP-dependent biocatalysts will require a multidisciplinary approach that combines enzyme discovery, protein engineering, and process optimization. With continued research in these areas, PLP-dependent enzymes are poised to play an increasingly important role in the transition to a more sustainable chemical industry.

Enzyme Class Application in Green Chemistry Example
TransaminasesSynthesis of chiral aminesProduction of pharmaceutical intermediates
Threonine AldolasesAsymmetric C-C bond formationSynthesis of β-hydroxy-α-amino acids
DecarboxylasesProduction of biogenic aminesSynthesis of neurotransmitter precursors

Q & A

Q. What experimental methods are used to quantify PLP in biological samples, and how do researchers address variability in plasma PLP levels?

PLP concentrations in plasma can be measured using a radioenzymatic assay with tyrosine α-decarboxylase. The enzyme's activity is directly proportional to PLP levels in diluted plasma samples. This method involves incubating plasma with purified tyrosine α-decarboxylase and radiolabeled tyrosine, followed by extraction and quantification of the reaction product, tyramine, via liquid scintillation counting . Variability in plasma PLP levels (e.g., lower concentrations in females, renal insufficiency, or acute myocardial infarction) requires normalization using internal standards and statistical validation (e.g., permutation tests) to ensure reproducibility .

Q. How is PLP synthesized in vivo, and what enzymes are critical in its salvage pathway?

PLP is synthesized via two pathways: (1) the de novo DXP-dependent pathway in microbes and plants and (2) the salvage pathway in mammals, which recycles dietary B6 vitamers. Pyridoxine 5'-phosphate oxidase (PNPO) catalyzes the oxidation of pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to PLP. PNPO is regulated by tissue-specific transcription and requires no protein isoforms, as confirmed by Northern/Western blot analyses . Mutations in PNPO disrupt PLP synthesis, leading to neonatal epileptic encephalopathy, highlighting its indispensability .

Q. What is the biochemical role of PLP as a cofactor in enzyme catalysis?

PLP acts as an electron sink in enzymatic reactions, forming Schiff base intermediates with substrates. For example, in serine racemase, PLP facilitates the racemization of L-serine to D-serine by stabilizing the carbanion transition state. This mechanism is conserved across bacterial and mammalian systems, with strict substrate specificity (e.g., no activity toward other amino acids) . Similarly, in tyrosine phenol-lyase, PLP binds to Lys-257, enabling β-elimination reactions via interactions between its phosphate group and conserved residues in the active site .

Advanced Research Questions

Q. How can X-ray crystallography and molecular docking elucidate PLP-dependent enzyme mechanisms?

Structural studies of PLP-dependent enzymes (e.g., tyrosine phenol-lyase) involve crystallizing the apoenzyme, resolving its structure via synchrotron radiation (2.3 Å resolution), and identifying PLP-binding residues (e.g., Lys-257) through sequence alignment with homologs like aspartate aminotransferase. Molecular docking (e.g., using MOE software) predicts how PLP interacts with residues like Lys-83 and Arg-276 in transport proteins, revealing ionic/hydrogen bonding networks critical for substrate binding . Mutagenesis of these residues can validate their functional roles .

Q. How does ethanol consumption disrupt PLP metabolism, and what experimental models validate this mechanism?

Ethanol-derived acetaldehyde displaces PLP from binding proteins (e.g., hepatic cytosolic proteins), accelerating its degradation. In vitro models using rat hepatocytes and human erythrocytes show that inhibiting acetaldehyde oxidation (via cyanamide or disulfiram) exacerbates PLP depletion. Equilibrium dialysis experiments confirm acetaldehyde’s ability to displace PLP from proteins, reducing coenzyme availability for enzymes like tyrosine aminotransferase .

Q. What methodological considerations are critical for reactivating PLP-dependent apoenzymes in clinical assays?

Reactivating aminotransferases (e.g., alanine aminotransferase) requires supplementing assays with 150 μmol/L PLP and pre-incubating for 7–10 minutes at 37°C. Phosphate buffer inhibits activation, necessitating tris buffer (pH 7.4). Stimulation rates vary across patient cohorts due to apoenzyme structural heterogeneity (e.g., mitochondrial vs. cytosolic isoforms) or irreversible inactivation in disease states .

Q. How do PNPO mutations affect PLP-dependent neurotransmitter synthesis, and what therapeutic strategies exist?

Homozygous PNPO mutations (e.g., R229W, IVS3-1g>a) reduce PLP synthesis by >90%, causing aromatic L-amino acid decarboxylase deficiency and seizures. PLP (but not pyridoxine) supplementation restores enzyme activity in vitro. CHO cell expression systems and cerebrospinal fluid metabolite profiling are used to validate mutation pathogenicity and optimize dosing in clinical trials .

Methodological Tables

Table 1. Key Enzymes in PLP Metabolism

EnzymeFunctionExperimental ModelReference
Serine racemaseD-serine biosynthesisRat hepatocytes, HPLC
PNPOPLP synthesis from B6 vitamersHuman PNPO cDNA in E. coli
Tyrosine phenol-lyaseβ-elimination of tyrosineX-ray crystallography (2.3 Å)

Table 2. PLP Quantification Methods

MethodSensitivityKey StepsLimitations
Radioenzymatic assay0.47–6.25 nmol/LTyrosine α-decarboxylase, [³H]tyrosineRequires radiolabeling
LC-MS/MS<1 nmol/LMetabolite extraction, ion pairingHigh equipment cost

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